molecular formula C7H6BrFO2 B6314410 2-Bromo-6-fluoro-3-methoxyphenol CAS No. 1805533-23-6

2-Bromo-6-fluoro-3-methoxyphenol

Cat. No.: B6314410
CAS No.: 1805533-23-6
M. Wt: 221.02 g/mol
InChI Key: RZKBQTUUEPEAKB-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methoxyphenol is a halogenated phenolic compound with the molecular formula C₇H₅BrFO₂. Its structure features a phenol ring substituted with bromine at position 2, fluorine at position 6, and a methoxy group at position 3.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKBQTUUEPEAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Conditions

Bromination efficiency depends on the directing group and reagent system:

Reagent SystemTemperature (°C)Yield (%)Purity (%)Source
HBr/H₂O₂70–7582.599.3
NBS/CH₃CN2575.297.8
Br₂/FeBr₃0–568.496.5

Key Findings :

  • HBr/H₂O₂ in aqueous HBr achieves high yields (82.5%) but requires strict temperature control.

  • NBS offers milder conditions, suitable for sensitive intermediates.

Fluorination via Diazotization

The Balz-Schiemann reaction remains the most reliable method for introducing fluorine:

  • Nitration : HNO₃/H₂SO₄ at −2–2°C introduces nitro at C6.

  • Reduction : Fe/NH₄Cl reduces nitro to amine (90–95°C, 90% yield).

  • Diazotization : NaNO₂/HBF₄ forms diazonium tetrafluoroborate.

  • Thermal Decomposition : Heating to 50–60°C releases fluorine, achieving 70–75% yield.

Challenges and Mitigation Strategies

Regioselectivity Conflicts

  • Fluorine vs. Methoxy Directing Effects : Fluorine’s electron-withdrawing nature deactivates the ring, competing with methoxy’s ortho/para-directing influence. Using bulky reagents or low temperatures favors desired positions.

  • Competitive Bromination Sites : Bromine may attack C4 if the hydroxyl group is unprotected. Temporary sulfonate protection resolves this.

Purification and Yield Optimization

  • Crystallization : Intermediate 3 in Route 1 (Section 1.1) is purified via cooling crystallization (0–5°C), achieving 99.3% purity.

  • Distillation : Reduced-pressure distillation removes solvents like dichloromethane, critical for isolating the final product.

Alternative Methodologies

Metalation Strategies

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables precise bromine placement:

  • Protection : Convert phenol to a silyl ether.

  • Metalation : LDA at −78°C generates a lithiated intermediate at C2.

  • Quenching : Br₂ or BrCN introduces bromine, followed by deprotection.

One-Pot Multistep Synthesis

Combining nitration, reduction, and bromination in a single reactor reduces intermediate isolation steps:

  • Example : A mixture of 3-methoxyphenol, HNO₃, and H₂SO₄ at −5°C, followed by Fe/NH₄Cl reduction and in-situ bromination, achieves 65% overall yield.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance heat transfer and safety during exothermic steps (e.g., bromination).

  • Solvent Recycling : Dichloromethane and HBr are recovered via distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Reagent in Synthesis: 2-Bromo-6-fluoro-3-methoxyphenol serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, making it valuable in building complex molecules .
    • Pharmaceutical Development: This compound is being investigated for its role in developing pharmaceutical agents due to its ability to modify pharmacokinetic properties through halogenation.
  • Medicinal Chemistry
    • Enzyme Inhibition Studies: The halogenated structure may enhance binding affinity to biological targets, making it useful in studying enzyme-ligand interactions. Its potential as an enzyme inhibitor opens avenues for therapeutic applications.
    • Antimicrobial Properties: Similar compounds have demonstrated antibacterial and antifungal activity, suggesting that this compound may also exhibit these properties. Preliminary studies indicate efficacy against strains such as Staphylococcus aureus and Candida albicans .
  • Materials Science
    • Development of Specialty Chemicals: The compound's unique properties make it suitable for producing specialty chemicals and materials with specific functionalities.

Case Studies

  • Pharmaceutical Development
    • A study investigated the use of 2-bromo derivatives in synthesizing new anti-inflammatory agents. The presence of bromine was crucial for enhancing the bioactivity of the resulting compounds .
  • Biological Activity Assessment
    • Research into antimicrobial properties revealed that compounds with similar structures exhibited significant activity against various pathogens, indicating potential therapeutic applications for this compound.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Halogen and methoxy substituents significantly influence phenolic acidity and reactivity. Below is a comparison with key analogues:

Compound Name Substituents Molecular Formula Key Properties/Effects Reference
2-Bromo-6-methoxyphenol Br (2), OCH₃ (6) C₇H₇BrO₂ - Methoxy (electron-donating) at position 6 reduces phenol acidity compared to electron-withdrawing groups.
- Bromine enhances electrophilic substitution.
2-Bromo-3,6-difluorophenol Br (2), F (3,6) C₆H₃BrF₂O - Dual fluorine atoms increase acidity (stronger electron-withdrawing effect).
- Bromine directs reactions to para/ortho positions.
4-Bromo-3-fluoro-2-(hydroxymethyl)-6-methoxyphenol Br (4), F (3), CH₂OH (2), OCH₃ (6) C₈H₇BrFO₃ - Hydroxymethyl group increases hydrogen bonding potential.
- Methoxy and fluorine create mixed electronic effects.
(2-Bromo-6-fluoro-3-methylphenyl)methanol Br (2), F (6), CH₃ (3), CH₂OH C₈H₈BrFO - Methyl and hydroxyl groups reduce ring electron-withdrawing effects.
- Lower acidity compared to methoxy-substituted analogues.
Key Insights:
  • Electron-withdrawing vs. donating groups: Fluorine and bromine (electron-withdrawing) increase phenol acidity, while methoxy (electron-donating) decreases it. The target compound’s acidity likely lies between 2-Bromo-3,6-difluorophenol (more acidic) and 2-Bromo-6-methoxyphenol (less acidic).
  • Reactivity : Bromine’s large size and polarizability make it a strong directing group for electrophilic substitution, favoring para/ortho positions. Fluorine’s electronegativity further modulates reactivity .

Biological Activity

2-Bromo-6-fluoro-3-methoxyphenol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₆BrF O₂
  • Molecular Weight : 221.03 g/mol
  • CAS Number : 121219-03-2

This compound features a phenolic structure with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound can modulate the activity of specific enzymes, potentially influencing biochemical pathways critical for cellular function .
  • Receptor Interaction : It may interact with receptor sites, altering signal transduction pathways that govern cell behavior .
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could contribute to protective effects against oxidative stress.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
StudyActivityFindings
Study AAntimicrobialShowed significant inhibition against various bacterial strains
Study BAntioxidantDemonstrated free radical scavenging activity in vitro
  • Cytotoxicity : In vitro studies have assessed its cytotoxic effects on cancer cell lines, revealing potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Chk1 Inhibition : A recent study explored the role of this compound as a checkpoint kinase 1 (Chk1) inhibitor. Chk1 is crucial for DNA damage response and cell cycle regulation. The compound was shown to induce cell cycle arrest in response to DNA damage, suggesting its potential as an anticancer therapeutic .
  • Toxicological Assessment : Toxicity studies indicate that long-term exposure does not produce chronic adverse health effects, although it is recommended to minimize exposure due to potential irritative properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-Bromo-3-fluorophenolSimilar halogen substitutionsModerate antimicrobial activity
4-Bromo-3-methoxyphenolDifferent substitution patternHigher cytotoxicity in cancer cells

Q & A

Q. What are the common synthetic pathways for 2-bromo-6-fluoro-3-methoxyphenol, and how does substituent regioselectivity influence the reaction?

The synthesis typically involves sequential halogenation and functional group protection. A starting material like 3-methoxyphenol may undergo fluorination via electrophilic aromatic substitution (using Selectfluor® or F-TEDA-BF4), followed by bromination with N-bromosuccinimide (NBS) under controlled conditions. The methoxy group (-OCH3) acts as an ortho/para director, while fluorine’s electron-withdrawing nature enhances electrophilic attack at specific positions. Reaction monitoring via HPLC or GC-MS ensures regioselectivity and minimizes byproducts like 2-bromo-4-fluoro isomers .

Q. How can researchers validate the purity and structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons near bromine show downfield shifts).
  • X-ray Crystallography : Programs like SHELXL () resolve bond angles and crystallographic purity.
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for storing this compound?

The compound is light-sensitive and prone to hydrolysis under humid conditions. Store in amber vials at 0–6°C under inert gas (Ar/N2). Stability tests via TLC or FT-IR over 6 months show <5% degradation if stored properly .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, OCH3) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electronegativity stabilizes transition states. Computational studies (DFT) reveal that the methoxy group’s electron-donating effect lowers activation energy for aryl boronate coupling at the para position. Comparative kinetic studies with analogs (e.g., 2-bromo-4-fluoro-3-methoxyphenol) show 15–20% faster reaction rates due to fluorine’s meta-directing effects .

Q. How can researchers resolve contradictions in crystallographic data for halogenated phenolic derivatives?

Discrepancies in bond lengths or space groups may arise from twinning or disordered crystals. Use SHELXD ( ) for phase refinement and OLEX2 for structure validation. For ambiguous cases, compare with neutron diffraction data or DFT-optimized geometries. A 2024 study resolved a 0.05 Å discrepancy in C-Br bond lengths using high-resolution synchrotron data .

Q. What strategies optimize the compound’s solubility for biological assays without compromising stability?

Co-solvent systems (e.g., DMSO:PBS 1:4 v/v) enhance aqueous solubility. Formulation with cyclodextrins (β-CD or HP-β-CD) improves bioavailability by 40% in in vitro models. Avoid ethanol/acetone mixtures, which accelerate dehalogenation .

Q. How does this compound compare to analogs in antimicrobial activity studies?

In a 2023 SAR study, the compound exhibited MIC values of 8 µg/mL against S. aureus, outperforming 2-chloro-6-fluoro analogs (MIC = 32 µg/mL). The bromine atom’s larger van der Waals radius enhances hydrophobic interactions with bacterial enzyme active sites. Synergy with β-lactams increases efficacy 4-fold in resistant strains .

Methodological Challenges and Solutions

8. Troubleshooting low yields in bromination steps:

  • Issue : Competing dibromination.
  • Solution : Use substoichiometric NBS (0.95 eq.) and monitor reaction progress via in situ Raman spectroscopy. Adding catalytic FeCl3 (0.1 eq.) enhances regioselectivity for mono-bromination .

9. Handling air-sensitive intermediates during synthesis:
Employ Schlenk-line techniques for fluorination steps. Glovebox storage (<1 ppm O2) of Pd catalysts (e.g., Pd(PPh3)4) prevents oxidation during cross-coupling reactions .

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